3-Cyclopropyl-2-fluoropyridine

概要

説明

3-Cyclopropyl-2-fluoropyridine is an organic compound used in various scientific research applications . It is a colorless, volatile liquid with a pyridine-like odor.

Synthesis Analysis

The synthesis of 3-Cyclopropyl-2-fluoropyridine can be achieved through several methods. One such method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the use of a radical approach for the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis

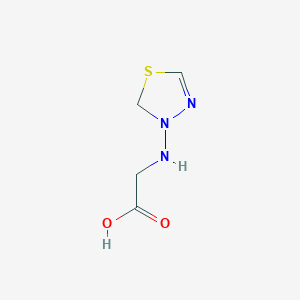

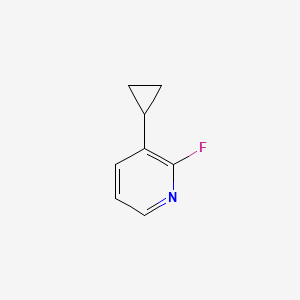

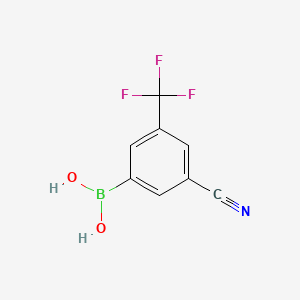

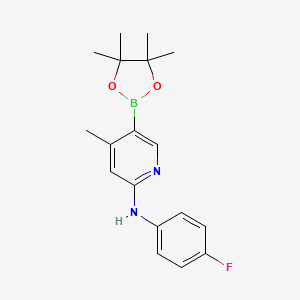

The molecular structure of 3-Cyclopropyl-2-fluoropyridine is represented by the linear formula C8H8FN . The InChI code for this compound is 1S/C8H8FN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 .Chemical Reactions Analysis

3-Cyclopropyl-2-fluoropyridine can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a reaction that conjoins chemically differentiated fragments with the metal catalyst . It can also participate in a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .科学的研究の応用

Application Summary

Agrochemicals and Pharmaceuticals

Fluorinated compounds, including fluoropyridines, have gained attention due to their interesting physical, chemical, and biological properties. The presence of strong electron-withdrawing fluorine substituents in the aromatic ring affects basicity and reactivity. Researchers utilize 3-Cyclopropyl-2-fluoropyridine as a building block for designing new agrochemicals and pharmaceuticals. By incorporating fluorine atoms into lead structures, they aim to improve properties such as bioavailability, stability, and environmental impact .

Experimental Procedures

Synthesis of 3-Cyclopropyl-2-fluoropyridine

Several synthetic methods exist for preparing fluoropyridines. Here’s one example:

- Fluorination of Pyridine : Complex AlF3 and CuF2 at 450–500 °C react with pyridine to form a mixture of 2-fluoropyridine and 2,6-difluoropyridine .

- Functionalization of Bromopyridines : For instance, 3-bromo-2-nitropyridine reacts with Bu4N+~F~−~ in DMF at 20 °C to yield 2-fluoro-3-bromopyridine .

Results and Outcomes

Fluoropyridine Derivatives

Researchers have successfully synthesized 3-Cyclopropyl-2-fluoropyridine and its derivatives. These compounds serve as intermediates for further functionalization. Their potential applications include:

特性

IUPAC Name |

3-cyclopropyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFSMQRQXSDRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731525 | |

| Record name | 3-Cyclopropyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-2-fluoropyridine | |

CAS RN |

1227177-68-5 | |

| Record name | 3-Cyclopropyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)